tachyplesin III
CAS No.: 129557-13-7
Cat. No.: VC0237437
Molecular Formula: C22H34Cl2SiZr 10*
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129557-13-7 |
---|---|
Molecular Formula | C22H34Cl2SiZr 10* |
Molecular Weight | 0 |
Introduction
Structure and Origin
Nuclear magnetic resonance (NMR) studies have shown that Tachyplesin III adopts a well-defined β-sheet conformation, which is critical for its antimicrobial activity . The conformation of Tachyplesin peptides changes from a random structure in water to a more amphipathic configuration in the presence of bacterial membranes, enhancing their interaction with microbial surfaces . This conformational flexibility contributes to the peptide's versatility in targeting different pathogens.
Antimicrobial Properties
Tachyplesin III exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, as well as fungi and enveloped viruses . The peptide demonstrates rapid bactericidal effects, achieving complete killing within 15 minutes of exposure at twice the minimum inhibitory concentration (MIC) .
Table 1: Antimicrobial Activity of Tachyplesin III Against Various Bacterial Strains
Bacterial Strain | MIC (mg/L) | Time to Complete Killing at 2× MIC |
---|---|---|
E. coli DH5α | 4 | Data not provided |
P. aeruginosa ATCC 27853 | 4 | 15 minutes |
Multidrug-resistant P. aeruginosa | 4 | 15 minutes |
A. baumannii | Data not provided | Data not provided |
Stability studies have shown that Tachyplesin III remains stable for up to 48 hours in sterile deionized water at 37°C, with only a slight increase in MIC against E. coli DH5α from 4 mg/L to 8 mg/L after 24 hours of incubation . Similarly, the peptide maintains stability in mouse serum for at least 6 hours, indicating potential for in vivo applications .
Mechanism of Action
Tachyplesin III employs multiple mechanisms to exert its antimicrobial effects, primarily targeting bacterial membranes while also interfering with essential metabolic processes.
Membrane Disruption
The primary mechanism of action involves membrane destabilization. The cationic β-hairpin structure of Tachyplesin III allows it to interact with negatively charged bacterial membranes, causing membrane instability and permeabilization . This disruption leads to leakage of cellular contents and ultimately bacterial death. Surface plasmon resonance (SPR) analysis has demonstrated that Tachyplesin III shows a preference for binding to negatively charged lipid membranes, explaining its selectivity for bacterial cells over mammalian cells at lower concentrations .
Inhibition of Fatty Acid Biosynthesis
Beyond membrane disruption, Tachyplesin III specifically targets β-ketoacyl-acyl carrier protein (ACP) reductase (FabG), an essential enzyme in bacterial fatty acid biosynthesis . Surface plasmon resonance analysis has confirmed that Tachyplesin III binds to FabG from both E. coli and S. aureus in a dose-dependent manner, inhibiting the enzyme's activity . Molecular docking studies reveal that Tachyplesin III fits into the substrate-binding region of FabG proteins from both Gram-negative and Gram-positive bacteria, explaining its broad-spectrum activity .
Detailed molecular analysis shows that Tachyplesin III interacts with the active site of E. coli FabG via hydrophobic interactions and van der Waals forces, forming hydrogen bonds with N40, D92, N145, and Q148 . Similar interactions occur with S. aureus FabG, where Tachyplesin III forms hydrogen bonds with Leu96, Thr190, and Gln200 . These interactions effectively block the NADPH binding site, inhibiting the essential enzymatic function of FabG and preventing bacterial growth.
Anti-inflammatory Activities
Recent research has revealed significant anti-inflammatory properties of Tachyplesin III, particularly in respiratory infections.
Inhibition of Pro-inflammatory Cytokines
Tachyplesin III effectively inhibits the production of interleukin-1β (IL-1β) in nontypeable Haemophilus influenzae (NTHi)-stimulated human lung epithelial cells (A549) without causing cytotoxic effects . Additionally, it significantly reduces tumor necrosis factor-alpha (TNF-α), prostaglandin E2 (PGE2), and nitric oxide (NO) production in these cells . These effects are particularly relevant for conditions characterized by excessive airway inflammation, such as chronic obstructive pulmonary disease (COPD) exacerbations.
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory mechanism of Tachyplesin III involves inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. The peptide inhibits the nuclear translocation of the NF-κB p65 subunit in NTHi-stimulated lung epithelial cells . This leads to reduced transcriptional activation of NF-κB target genes, as evidenced by lower mRNA levels of IL-1β, TNF-α, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS), with corresponding decreases in their protein expression .
Furthermore, Tachyplesin III inhibits the NLRP3 inflammasome pathway by reducing pro-IL-1β and NLRP3 protein expression and preventing NTHi-induced caspase-1 cleavage and IL-1β maturation . This dual inhibition of both the NF-κB and NLRP3 inflammasome pathways highlights Tachyplesin III's potential as a therapeutic agent for managing inflammation associated with bacterial infections.
Efficacy Against Multidrug-Resistant Bacteria
Tachyplesin III shows remarkable efficacy against multidrug-resistant (MDR) bacterial infections, both as a standalone treatment and in combination with conventional antibiotics.
Activity Against Individual MDR Strains
Studies have demonstrated that Tachyplesin III maintains its antimicrobial activity against MDR strains of P. aeruginosa, with an MIC of 4 mg/L, comparable to its activity against susceptible strains . This consistent efficacy, regardless of resistance status, highlights the potential of Tachyplesin III as an alternative treatment for infections caused by resistant pathogens.
Synergistic Effects with Conventional Antibiotics
Tachyplesin III exhibits synergistic effects when combined with conventional antibiotics, potentially overcoming resistance mechanisms.
Table 2: Synergistic Effects of Tachyplesin III with Conventional Antibiotics
The combination of Tachyplesin III with imipenem against P. aeruginosa results in a fractional inhibitory concentration (FIC) index of 0.312, indicating synergy . Similarly, Tachyplesin III combined with clarithromycin against E. coli shows an FIC index of 0.385 . These synergistic effects translate to enhanced bacterial killing and reduced bacterial loads in both in vitro and in vivo models.
In Vivo Efficacy and Pharmacokinetics
Reduction of Inflammation and Tissue Damage
Beyond its direct antimicrobial effects, Tachyplesin III treatment resulted in decreased inflammatory cell infiltration, reduced vascular leakage, and less alveolar disruption in lung tissues compared to untreated infected controls or meropenem-treated groups . This was accompanied by a systemic reduction in pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α .
Structural Modifications and Derivatives
Efforts to improve the therapeutic potential of Tachyplesin III have focused on structural modifications to enhance stability and reduce toxicity while maintaining antimicrobial activity.
Structure-Activity Relationships
Research on Tachyplesin derivatives has provided insights into structure-activity relationships. Studies with linear derivatives of Tachyplesin I, in which cysteine bridges were replaced with other amino acids, showed that the hairpin structure is crucial for antimicrobial activity . Derivatives with tyrosine or phenylalanine substitutions maintained the hairpin structure and retained antimicrobial properties, while alanine substitutions resulted in an unstructured peptide with no antimicrobial activity .
The binding affinity to lipid membranes, orientation within the membrane, and ability to disrupt lipid bilayers differed between cyclized peptides and their parent counterparts . These differences in membrane interaction properties may explain the reduced toxicity of cyclized analogs toward mammalian cells.
Future Research Directions
Despite the promising properties of Tachyplesin III, several challenges remain to be addressed before clinical applications can be realized. The cytotoxicity observed at higher concentrations necessitates further optimization of the peptide structure or delivery methods to improve its therapeutic window . Development of detoxified forms of Tachyplesin III that maintain antimicrobial efficacy while reducing mammalian cell toxicity represents an important research direction .
Additionally, while Tachyplesin III shows preventive efficacy in infection models, its lack of therapeutic effect when administered after infection with a lethal dose of P. aeruginosa indicates that further research is needed to enhance its therapeutic potential in established infections . Exploration of different administration routes, dosing regimens, and formulations may help overcome these limitations.
The mechanisms underlying Tachyplesin III's enhancement of phagocytosis and other immunomodulatory effects warrant further investigation, as these properties could be leveraged to develop more effective antimicrobial strategies . Understanding the interplay between Tachyplesin III's direct antimicrobial effects and its influence on host immune responses may lead to novel therapeutic approaches.
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